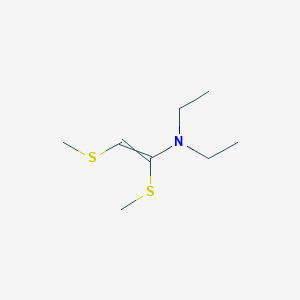![molecular formula C3H7O7P2-3 B14323102 [Oxido(propoxy)phosphoryl] phosphate CAS No. 104072-24-4](/img/structure/B14323102.png)
[Oxido(propoxy)phosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Oxido(propoxy)phosphoryl] phosphate is a chemical compound with the molecular formula C3H9O6P2 It is known for its unique structure, which includes both oxido and propoxy groups attached to a phosphoryl phosphate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(propoxy)phosphoryl] phosphate typically involves the reaction of propyl alcohol with phosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+C3H7OH→[Oxido(propoxy)phosphoryl] phosphate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Oxido(propoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The oxido and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [Oxido(propoxy)phosphoryl] phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for creating novel compounds.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways involving phosphate groups. It may serve as a model compound for understanding phosphate metabolism and enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and flame retardants.
Mecanismo De Acción
The mechanism of action of [Oxido(propoxy)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its reactivity and binding affinity. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in regulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid (H3PO4): A simpler phosphate compound with widespread use in industry and research.
Pyrophosphoric acid (H4P2O7): A dimeric form of phosphoric acid with unique properties.
Trimethyl phosphate (C3H9O4P): An organic phosphate ester used in various chemical applications.
Uniqueness
[Oxido(propoxy)phosphoryl] phosphate stands out due to its combination of oxido and propoxy groups, which confer unique reactivity and stability. This makes it a versatile compound for a wide range of applications, from synthetic chemistry to industrial processes.
Propiedades
Número CAS |
104072-24-4 |
|---|---|
Fórmula molecular |
C3H7O7P2-3 |
Peso molecular |
217.03 g/mol |
Nombre IUPAC |
[oxido(propoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C3H10O7P2/c1-2-3-9-12(7,8)10-11(4,5)6/h2-3H2,1H3,(H,7,8)(H2,4,5,6)/p-3 |
Clave InChI |
JCWMAIAFQQTSAX-UHFFFAOYSA-K |
SMILES canónico |
CCCOP(=O)([O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


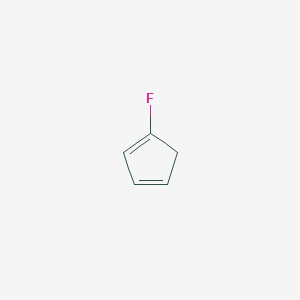
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
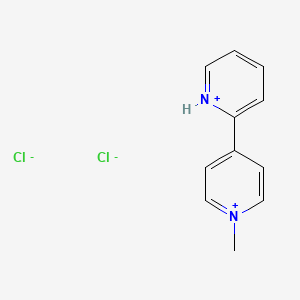

![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)

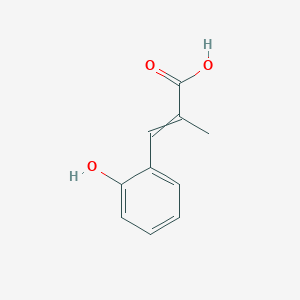

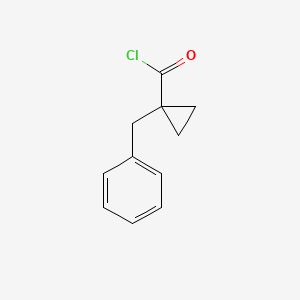
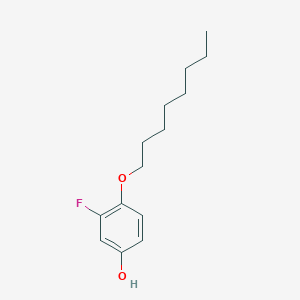
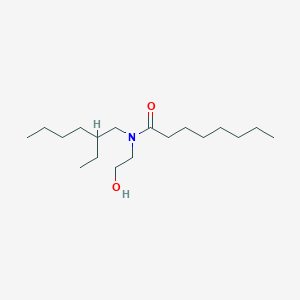

![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
